2-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications in pharmaceuticals. The presence of bromine and fluorine substituents significantly influences its chemical properties and reactivity.
The compound can be synthesized through various methodologies, which often involve starting materials like 2-aminophenol and halogenated aromatic compounds. Recent studies have highlighted advancements in synthetic strategies that improve yield and efficiency while minimizing environmental impact.
2-Bromo-5-fluoro-1,3-benzoxazole is classified as a halogenated benzoxazole derivative, which can be further categorized based on its functional groups and structural characteristics. Its classification is significant for understanding its reactivity and potential applications.
The synthesis of 2-bromo-5-fluoro-1,3-benzoxazole typically involves the following methods:
Recent advancements have introduced catalytic systems that enhance the efficiency of these reactions. For instance, the use of nanocatalysts has been reported to facilitate the synthesis of benzoxazoles with improved yields and shorter reaction times .
The molecular structure of 2-bromo-5-fluoro-1,3-benzoxazole consists of a benzene ring fused to an oxazole ring with bromine at the 2-position and fluorine at the 5-position. The molecular formula is , and it has a molecular weight of approximately 219.01 g/mol.
2-Bromo-5-fluoro-1,3-benzoxazole can undergo various chemical reactions:
The reactivity of 2-bromo-5-fluoro-1,3-benzoxazole is influenced by the electronic effects of the halogen substituents, which can stabilize or destabilize intermediates during these reactions .
The mechanism of action for compounds like 2-bromo-5-fluoro-1,3-benzoxazole often involves interactions with biological targets such as enzymes or receptors. The presence of halogens can enhance binding affinity due to increased lipophilicity or specific interactions with active sites.
Research has indicated that benzoxazole derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties, making them valuable in drug design .
Relevant data from studies suggest that the compound's stability can be affected by substituent effects from bromine and fluorine .
2-Bromo-5-fluoro-1,3-benzoxazole has several applications:
The molecular formula of 2-bromo-5-fluoro-1,3-benzoxazole is C₇H₃BrFNO, comprising seven carbon atoms, three hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. Its molecular weight is 216.01 g/mol, calculated from atomic masses: C (12.01 × 7), H (1.01 × 3), Br (79.90), F (19.00), N (14.01), and O (16.00). Heavy atoms (non-hydrogen) total 11, contributing to its moderate molecular complexity [3]. The compound’s monoisotopic mass is 214.93820 g/mol, confirmed via high-resolution mass spectrometry . Its density is approximately 1.482 g/cm³, and the XLogP3 value of 3.3 indicates significant lipophilicity, influencing solubility and membrane permeability in biological contexts .
The systematic IUPAC name is 2-bromo-5-fluoro-1,3-benzoxazole, reflecting the bromine atom at position 2 of the oxazole ring and the fluorine atom at position 5 of the fused benzene ring. The SMILES notation (C1=CC2=C(C=C1F)N=C(O2)Br) encodes the connectivity: a benzene ring (C1=C-C=C1F) fused to an oxazole ring (N=C(O2)Br) at carbons 4a and 8a. The InChIKey (GDLXFIMWABPBFD-UHFFFAOYSA-N) serves as a unique digital identifier for database searches [3] [4].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 2-Bromo-5-fluoro-1,3-benzoxazole |
CAS Number | 1508558-02-8 |
Molecular Formula | C₇H₃BrFNO |
SMILES | C1=CC2=C(C=C1F)N=C(O2)Br |
InChIKey | GDLXFIMWABPBFD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1F)N=C(O2)Br |
While single-crystal X-ray diffraction data for 2-bromo-5-fluoro-1,3-benzoxazole remains unpublished, predicted physicochemical properties and spectroscopic signatures are available. The compound exhibits a predicted collision cross-section (CCS) of 133.2 Ų for the [M+H]+ adduct (m/z 215.94548) and 139.7 Ų for the [M-H]- adduct (m/z 213.93092), useful for mass spectrometric identification [3]. Nuclear magnetic resonance (NMR) data, though not fully reported in the search results, aligns with analogous benzoxazoles: ¹⁹F NMR would display a signal near -110 ppm (referenced to CFCl₃), and ¹H NMR would show aromatic protons between 7.2–8.0 ppm . Infrared (IR) spectroscopy would reveal characteristic absorptions for C=N (1600–1650 cm⁻¹), C-O (1200–1300 cm⁻¹), and C-Br (600–700 cm⁻¹) bonds. Literature on crystallographically characterized analogs (e.g., 2-chloro-5-fluorobenzoxazole) suggests a planar bicyclic core with bond lengths and angles typical of aromatic systems .
Table 2: Predicted Collision Cross Sections (CCS) for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 215.94548 | 133.2 |
[M+Na]+ | 237.92742 | 148.9 |
[M-H]- | 213.93092 | 139.7 |
[M+NH₄]+ | 232.97202 | 156.3 |
2-Bromo-5-fluoro-1,3-benzoxazole emerged as a specialized synthetic intermediate during early 21st-century efforts to develop fluorinated heterocycles for pharmaceutical applications. Its CAS registry (1508558-02-8) places its formal identification between 2000–2015, coinciding with heightened interest in halogenated benzoxazoles as kinase inhibitors and antimicrobial agents [4]. The compound was likely first synthesized via cyclocondensation of 4-fluoro-2-aminophenol with brominating agents (e.g., bromine or N-bromosuccinimide) or through halogen-exchange reactions on pre-formed bromo- or iodo-benzoxazoles. Commercial availability began around 2015–2020 from suppliers like Enamine and Sigma-Aldrich, reflecting its utility in drug discovery [4]. While no specific discovery publication is indexed in the search results, its development parallels synthetic strategies for analogs like 2-(bromodifluoromethyl)benzoxazole, which gained attention as intermediates for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The incorporation of both bromine (for cross-coupling) and fluorine (for metabolic stability and binding) exemplifies modern fragment-based drug design principles.
Within heterocyclic chemistry, 2-bromo-5-fluoro-1,3-benzoxazole serves as a versatile precursor due to its orthogonal reactivity patterns. The bromine atom at C2 undergoes facile nucleophilic substitution (e.g., with amines or thiols) or metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), enabling C-C or C-heteroatom bond formation [10]. Concurrently, the electron-withdrawing fluorine at C5 directs electrophilic aromatic substitutions (e.g., nitration) to the 4- or 6-positions and enhances ring stability. This dual functionality allows the synthesis of diverse derivatives, including:
Structurally, it belongs to the benzoxazole family, distinguished by the fusion of a benzene ring with a 1,3-oxazole containing nitrogen and oxygen. Its halogenated derivatives are isosteres of natural products like nataxazole and demonstrate enhanced bioactivity compared to non-halogenated analogs [10]. The compound’s stability under physiological conditions and ability to inhibit cytochrome P450 enzymes further underscore its pharmacological relevance .
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0